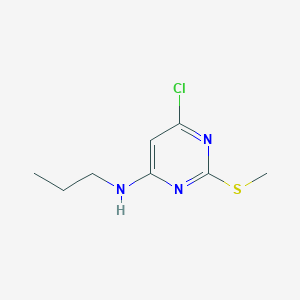

4-Chloro-6-propylamino-2-methylthiopyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-propylamino-2-methylthiopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-propylamino-2-methylthiopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methylsulfanyl-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c1-3-4-10-7-5-6(9)11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKZYDKVDFZKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453046 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261765-64-4 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a key intermediate in the development of various pharmaceutically active compounds. This document details the strategic approach to the synthesis, beginning with the preparation of the crucial precursor, 4,6-dichloro-2-(methylthio)pyrimidine, followed by a selective nucleophilic aromatic substitution with propylamine. The guide offers in-depth explanations of the reaction mechanisms, detailed experimental protocols, and insights into the critical parameters that ensure a successful and efficient synthesis. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this valuable compound with a high degree of purity and yield.

Introduction: Strategic Importance and Synthetic Overview

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The title compound, 4-Chloro-6-propylamino-2-methylthiopyrimidine, is a versatile building block, offering multiple points for further chemical modification. Its strategic importance lies in the differential reactivity of its substituents, allowing for sequential and regioselective reactions to build molecular complexity.

The synthetic strategy detailed in this guide is a two-stage process. The first stage focuses on the robust synthesis of the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. The second stage describes the selective mono-substitution of a chloro group with propylamine, a critical step that introduces the desired amino side-chain. This guide will elaborate on the chemical principles governing each step, providing a solid foundation for practical application in a laboratory setting.

Synthesis of the Key Intermediate: 4,6-dichloro-2-(methylthio)pyrimidine

The journey to our target molecule begins with the synthesis of a stable and highly reactive precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This intermediate provides the necessary pyrimidine core with two reactive chloro groups, setting the stage for the subsequent amination.

Mechanistic Rationale and Two-Step Approach

The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine is most effectively achieved from the readily available and inexpensive starting material, thiobarbituric acid. The transformation involves two key steps: methylation of the sulfur atom followed by chlorination of the hydroxyl groups.

The initial methylation is a straightforward S-alkylation reaction. The thiobarbituric acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base. The base deprotonates the acidic protons of the thiobarbituric acid, forming a thiolate anion which then acts as a nucleophile, attacking the methyl group of the dimethyl sulfate.

The subsequent chlorination step transforms the resulting 2-(methylthio)barbituric acid into the desired dichlorinated product. This is a classic conversion of a dihydroxypyrimidine to a dichloropyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups, which are then displaced by chloride ions.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)barbituric Acid

-

Reaction Setup: In a well-ventilated fume hood, suspend thiobarbituric acid (1 equivalent) in a suitable solvent such as a mixture of water and a lower alcohol (e.g., ethanol).

-

Basification: Add a solution of sodium hydroxide (2 equivalents) dissolved in water to the suspension with stirring. The thiobarbituric acid will dissolve to form the sodium salt.

-

Methylation: To the resulting solution, add dimethyl sulfate (1.1 equivalents) dropwise at a controlled temperature, typically between 10-20°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. The product, 2-(methylthio)barbituric acid, will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Step 2: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser with phosphorus oxychloride (POCl₃) (in excess, serving as both reagent and solvent).

-

Addition of Starting Material: Carefully add the 2-(methylthio)barbituric acid (1 equivalent) portion-wise to the POCl₃ with stirring. The reaction is exothermic and may require cooling.

-

Catalyst (Optional but Recommended): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This step should be performed with extreme caution in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.

-

Extraction and Purification: The aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or crystallization.

| Reagent/Solvent | Molar Ratio (to Thiobarbituric Acid) | Key Parameters |

| Step 1 | ||

| Thiobarbituric Acid | 1 | Starting Material |

| Sodium Hydroxide | 2 | Base for salt formation |

| Dimethyl Sulfate | 1.1 | Methylating agent |

| Water/Ethanol | - | Solvent |

| Hydrochloric Acid | - | For precipitation |

| Step 2 | ||

| 2-(Methylthio)barbituric Acid | 1 | Starting Material |

| Phosphorus Oxychloride | Excess | Chlorinating agent and solvent |

| N,N-Dimethylaniline | Catalytic | Catalyst |

Table 1: Key Reagents and Conditions for the Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine.

Synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine

With the key intermediate in hand, the next critical step is the selective introduction of the propylamino group at either the C4 or C6 position of the pyrimidine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Regioselectivity

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with propylamine is a classic example of a nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms, coupled with the inductive effect of the chloro and methylthio groups, activates the ring towards nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination pathway, involving a Meisenheimer-like intermediate. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbon atoms bearing a chlorine atom, forming a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

A key consideration in this reaction is regioselectivity. In many cases, the reaction of 4,6-dichloropyrimidines with amines can lead to a mixture of mono-aminated products at the C4 and C6 positions. However, for many primary amines, the reaction can be controlled to favor the mono-substituted product. The use of a slight excess of the amine and controlled temperature can often lead to a high yield of the desired 4-Chloro-6-propylamino-2-methylthiopyrimidine.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable aprotic polar solvent such as ethanol, isopropanol, or acetonitrile.

-

Addition of Amine: Add propylamine (1.1 to 1.5 equivalents) to the solution. An excess of the amine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60°C) to increase the reaction rate. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any salts and excess amine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol, Isopropanol, Acetonitrile | Aprotic polar solvents facilitate the SNAr reaction. |

| Temperature | Room Temperature to 60°C | Balances reaction rate and selectivity, minimizing side reactions. |

| Base | Excess Propylamine or Triethylamine | Neutralizes the HCl byproduct, driving the reaction to completion. |

| Stoichiometry | 1.1 - 1.5 eq. of Propylamine | A slight excess of the amine ensures complete conversion of the starting material. |

| Purification | Column Chromatography or Recrystallization | To isolate the pure mono-substituted product from any unreacted starting material or di-substituted byproduct. |

Table 2: Critical Parameters for the Selective Amination Reaction.

Characterization and Data

The identity and purity of the synthesized 4-Chloro-6-propylamino-2-methylthiopyrimidine should be confirmed by standard analytical techniques.

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), a singlet for the methylthio group, and a singlet for the pyrimidine proton. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons, the propyl chain carbons, and the methylthio carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁ClN₄S). |

Table 3: Expected Physicochemical and Spectroscopic Data.

Safety Considerations

-

Thiobarbituric acid and its derivatives can be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dimethyl sulfate is a potent carcinogen and is highly toxic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate gloves and face protection.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ should be conducted in a fume hood, and appropriate PPE must be worn.

-

Propylamine is a flammable and corrosive liquid. Handle in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of 4-Chloro-6-propylamino-2-methylthiopyrimidine is a well-defined and reproducible process that relies on fundamental principles of organic chemistry. By following the detailed protocols and understanding the mechanistic underpinnings outlined in this guide, researchers can confidently produce this valuable synthetic intermediate. The robust nature of the synthesis of the dichloropyrimidine precursor, combined with the selective nucleophilic aromatic substitution, provides a reliable pathway to this important building block for drug discovery and development.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. Arkat USA. [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2014).

-

Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

-

A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2005). Organic Letters. [Link]

Physicochemical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple data sheet. It offers predictive insights based on analogous structures and details the experimental methodologies required for empirical validation. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of how these properties are determined and their implications for research and development.

Introduction and Molecular Identity

4-Chloro-6-propylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a critical scaffold in numerous biologically active molecules, including pharmaceuticals and crop protection agents.[1][2] Understanding the specific physicochemical characteristics of this compound is paramount for predicting its behavior in biological systems, formulating it effectively, and designing synthetic routes.

The structure features a pyrimidine ring substituted with a chloro group at position 4, a propylamino group at position 6, and a methylthio group at position 2. Each of these functional groups imparts specific characteristics that collectively define the molecule's overall physicochemical profile. As this is a specialized compound, this guide establishes a framework for its characterization by drawing parallels with well-documented analogues.[3][4]

Caption: Chemical structure of 4-Chloro-6-propylamino-2-methylthiopyrimidine.

Predicted Physicochemical Properties and Rationale

| Property | Predicted Value / Range | Rationale & Comparative Analysis |

| Molecular Formula | C₈H₁₂ClN₃S | Derived from the chemical structure. |

| Molecular Weight | 217.72 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Analogous compounds like 4-chloro-6-methyl-2-(methylthio)pyrimidine and 4-amino-6-chloro-2-(methylthio)pyrimidine are crystalline solids.[1][2][3] |

| Melting Point | 60 - 85 °C | This is an estimation. The related 4-chloro-6-methyl-2-(methylthio)pyrimidine melts at 38-42 °C.[1] The propylamino group, with its potential for hydrogen bonding and increased molecular weight compared to a methyl group, is expected to raise the melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected due to polarity and molecular weight. A related compound, 4-chloro-6-methyl-2-(methylthio)pyrimidine, has a boiling point of 147 °C at 32 mmHg.[1] The propylamino group would significantly increase this value. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Low solubility in water | The propyl chain increases lipophilicity compared to amino or methyl analogs. The polar pyrimidine core and amino group allow for some solubility in polar organic solvents. |

| pKa | 4.0 - 5.5 | The pyrimidine ring nitrogens are basic. The electron-withdrawing chloro group decreases basicity. This predicted range is typical for similar heterocyclic compounds used in medicinal chemistry. |

| LogP | 2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The chloro and methylthio groups contribute to this, and the n-propyl group significantly increases it compared to an amino or methyl analog. For comparison, a methoxy-substituted analog has a calculated LogP of 1.86.[5] |

Experimental Characterization: Protocols and Scientific Justification

To move from prediction to empirical data, a systematic experimental workflow is essential. The following protocols are standard, robust, and designed to provide reliable physicochemical data.

Caption: Workflow for the physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination via Capillary Method

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.

-

Methodology:

-

Sample Preparation: Finely powder a small amount of the dried compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Expertise & Causality: A slow heating rate near the melting point is crucial. Rushing this step leads to "thermal lag," where the sample's temperature is lower than the thermometer reading, resulting in an artificially high and broad melting range.

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

-

Objective: To quantify the saturation concentration of the compound in water at a specific temperature, a critical parameter for assessing bioavailability and environmental fate.

-

Methodology:

-

Equilibration: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask. This ensures that a saturated solution is formed.

-

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to remove all undissolved solid. It is critical that the separation method does not alter the temperature.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Trustworthiness: This protocol is a self-validating system. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Consistent concentration values indicate that the solution is saturated.

Protocol 3: pKa Determination via Potentiometric Titration

-

Objective: To determine the acid dissociation constant(s) of the molecule. The pKa value governs the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding.

-

Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.

-

Titration: Calibrate a pH meter with standard buffers. Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of titrant. The basic nitrogen atoms on the pyrimidine ring will be protonated.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been protonated. This can be determined from the midpoint of the steepest part of the titration curve.

-

-

Authoritative Grounding: This method is a fundamental and widely accepted technique for pKa determination. The choice of a co-solvent is critical; its concentration should be minimized as it can slightly alter the apparent pKa value compared to a purely aqueous system.

Potential Applications and Further Research

The structural motifs within 4-Chloro-6-propylamino-2-methylthiopyrimidine suggest potential utility as an intermediate in medicinal and agricultural chemistry.[1][2] The chloro atom at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.[6]

Further research should focus on:

-

Single-crystal X-ray diffraction to definitively determine the solid-state structure.

-

Stability studies to assess degradation under different pH, light, and temperature conditions.

-

In vitro screening against relevant biological targets, such as protein kinases, based on the known activities of similar pyrimidine-based molecules.[7]

Conclusion

This technical guide provides a predictive and methodological framework for understanding the physicochemical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine. By combining predictive analysis based on chemical first principles with robust, validated experimental protocols, researchers can efficiently and accurately characterize this and other novel molecules, accelerating the discovery and development process.

References

-

PubChem. 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

J&K Scientific. 4-Amino-6-chloro-2-(methylthio)pyrimidine, 98% | 1005-38-5. Available from: [Link]

-

NIST. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. NIST Chemistry WebBook. Available from: [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

A-101: 4-Chloro-6-propylamino-2-methylthiopyrimidine - A Technical Guide to a Potential Bioactive Scaffold

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-propylamino-2-methylthiopyrimidine, a substituted pyrimidine with potential applications in drug discovery and biochemical research. While this specific molecule is not extensively characterized in existing literature, this document will leverage data from structurally related compounds to hypothesize potential mechanisms of action and outline a robust experimental framework for their validation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel pyrimidine-based compounds. We will delve into the chemical properties of this scaffold, propose plausible biological targets, and provide detailed, actionable protocols for target identification and validation.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules. Its unique chemical properties and ability to be extensively modified have made it a privileged scaffold in medicinal chemistry.[1] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The versatility of the pyrimidine core allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutics.[2]

Hypothesized Mechanisms of Action

Based on the known activities of structurally similar pyrimidine derivatives, we can propose several potential mechanisms of action for 4-Chloro-6-propylamino-2-methylthiopyrimidine. These hypotheses provide a foundation for a structured experimental investigation.

Kinase Inhibition

A significant number of pyrimidine derivatives function as kinase inhibitors. The pyrimidine scaffold can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of various kinases. For instance, certain 2,4-disubstituted pyrimidines have been identified as a novel class of KDR (Kinase Insert Domain Receptor) kinase inhibitors.[3] The chloro and propylamino groups on the pyrimidine ring of our compound of interest could facilitate interactions within the kinase active site, potentially leading to the inhibition of signaling pathways crucial for cell proliferation and survival.

Interference with Nucleic Acid Metabolism

Given the structural similarity of the pyrimidine core to the nucleobases uracil, cytosine, and thymine, it is plausible that 4-Chloro-6-propylamino-2-methylthiopyrimidine could interfere with nucleic acid metabolism.[3] Thiopurine and thiopyrimidine derivatives have been shown to act as inhibitors of nucleic acid synthesis by being incorporated into DNA.[4] This could lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Antimicrobial Activity

Trisubstituted pyrimidines have demonstrated significant antibacterial activity.[1][5][6] The structural modifications at the 2, 4, and 6 positions of the pyrimidine ring have been shown to considerably influence their antibacterial potency.[5] Therefore, 4-Chloro-6-propylamino-2-methylthiopyrimidine could potentially exert its effect by inhibiting essential bacterial enzymes or disrupting the bacterial cell membrane.

A Proposed Experimental Framework for Mechanism of Action Elucidation

To investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is necessary. This framework is designed to first identify the molecular target(s) of the compound and then to validate its effect on cellular pathways. The use of cell-based assays is crucial as they provide insights into the functional consequences of the compound's activity in a more physiologically relevant context.[7][8][9][10][11]

Phase 1: Target Identification

The initial step is to identify the direct molecular target(s) of 4-Chloro-6-propylamino-2-methylthiopyrimidine. A combination of computational and experimental methods is recommended.[12][13][14]

Computational methods can be used to generate initial hypotheses about the compound's targets.[12] This involves screening the compound against databases of known protein structures to predict potential binding interactions.[15]

Table 1: In Silico Target Prediction Workflow

| Step | Description | Tools/Databases |

| 1 | Compound Preparation | Prepare a 3D structure of 4-Chloro-6-propylamino-2-methylthiopyrimidine. |

| 2 | Target Database Screening | Screen the compound against a library of protein structures (e.g., PDB). |

| 3 | Molecular Docking | Perform molecular docking simulations to predict binding affinity and pose. |

| 4 | Hit Prioritization | Rank potential targets based on docking scores and biological relevance. |

Experimental approaches are then used to confirm the in silico predictions and to identify novel targets.

Protocol 1: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of 4-Chloro-6-propylamino-2-methylthiopyrimidine with a linker for immobilization onto a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound to allow for the binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow for Target Identification

Caption: A conceptual workflow for integrated target identification.

Phase 2: Target Validation and Mechanistic Studies

Once potential targets are identified, the next step is to validate these targets and elucidate the detailed mechanism of action.

-

Enzyme Inhibition Assays: If a target enzyme is identified (e.g., a kinase), perform in vitro enzyme assays to determine the compound's inhibitory activity (IC50).

-

Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound to its target.

Cell-based assays are essential to understand the compound's effect in a biological context.[7][8][9][10][11]

Protocol 2: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-Chloro-6-propylamino-2-methylthiopyrimidine for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Table 2: Representative Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | A375 (Melanoma) | 25.4 | [2] |

| 3b | C32 (Melanoma) | 24.4 | [2] |

| 3b | DU145 (Prostate) | 41.5 | [2] |

| 3b | MCF-7/WT (Breast) | 65.8 | [2] |

| 3c | A375 (Melanoma) | 29.8 | [2] |

| 3c | C32 (Melanoma) | 28.7 | [2] |

| 3c | DU145 (Prostate) | 52.3 | [2] |

| 3c | MCF-7/WT (Breast) | 81.2 | [2] |

This table presents data for thiazolo[4,5-d]pyrimidine derivatives to illustrate the potential anticancer activity of pyrimidine-based compounds.[2]

Hypothesized Kinase Inhibition Pathway

Caption: A simplified signaling pathway illustrating potential kinase inhibition.

Conclusion and Future Directions

4-Chloro-6-propylamino-2-methylthiopyrimidine represents a promising, yet underexplored, chemical scaffold. Based on the extensive research on related pyrimidine derivatives, it is reasonable to hypothesize that this compound may exhibit significant biological activity, potentially as a kinase inhibitor, an inhibitor of nucleic acid metabolism, or an antimicrobial agent. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating its precise mechanism of action. Future research should focus on the synthesis and biological evaluation of a library of analogs to establish structure-activity relationships (SAR) and to optimize the potency and selectivity of this promising scaffold.

References

-

Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. PubMed. Available at: [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

-

Functional Cell-Based Assays | Mechanism of Action, Proliferation. Accelevir. Available at: [Link]

-

Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. Available at: [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available at: [Link]

-

Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Some New 2,4,6-Trisubstituted Pyrimidines. E-Journal of Chemistry. Available at: [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

-

Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. Available at: [Link]

-

Synthesis of 2-thiopyrimidine derivatives 4a–f. ResearchGate. Available at: [Link]

-

A workflow for drug discovery: from target identification to drug approval. ResearchGate. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

-

Synthesis and anticancer activity of thiosubstituted purines. National Institutes of Health. Available at: [Link]

-

De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. Available at: [Link]

-

Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. MDPI. Available at: [Link]

-

Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 6. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. bioagilytix.com [bioagilytix.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

The Evolving Landscape of 2,4,6-Trisubstituted Pyrimidines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules. Among its varied forms, the 2,4,6-trisubstituted pyrimidine motif has emerged as a particularly "privileged" structure, demonstrating a remarkable breadth of biological activities. While specific derivatives, such as 4-Chloro-6-propylamino-2-methylthiopyrimidine, remain underexplored in publicly accessible literature, the broader class of 2,4,6-trisubstituted pyrimidines offers a wealth of data and therapeutic potential. This technical guide provides an in-depth exploration of this versatile scaffold, focusing on its synthesis, diverse biological activities—including antimicrobial, anticancer, and kinase inhibitory effects—and the critical structure-activity relationships that govern its function. We will delve into the causality behind experimental designs and present detailed protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Versatility of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a fundamental building block of life, most notably as a component of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery. The ability to readily modify the pyrimidine ring at the 2, 4, and 6 positions allows for the fine-tuning of steric, electronic, and hydrophobic properties, enabling the design of molecules with high affinity and selectivity for a wide array of biological targets.[2] Consequently, 2,4,6-trisubstituted pyrimidines have been successfully developed and investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5]

Synthetic Strategies: Building the 2,4,6-Trisubstituted Pyrimidine Scaffold

The construction of the 2,4,6-trisubstituted pyrimidine core is typically achieved through well-established cyclocondensation reactions. A common and versatile approach involves the reaction of a β-dicarbonyl compound with an amidine derivative.[3] This method allows for significant diversity in the final product, as a wide variety of both starting materials are commercially available or readily synthesized.

A particularly prevalent synthetic route for 2-amino-4,6-disubstituted pyrimidines, which are key precursors for further functionalization, starts with the Claisen-Schmidt condensation of a substituted acetophenone with an aldehyde to form a chalcone.[4][6] This intermediate is then reacted with guanidine hydrochloride in a basic alcoholic medium to yield the desired 2,4,6-trisubstituted pyrimidine.[4][6]

Below is a representative experimental protocol for the synthesis of a 2,4,6-trisubstituted pyrimidine, which can be adapted for the synthesis of a variety of derivatives.

Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines via Chalcone Intermediate

Step 1: Synthesis of Chalcone Intermediate (1,3-diaryl-propenone)

-

To a solution of 4-aminoacetophenone (10 mmol) in ethanol (20 mL), add a solution of the desired substituted aromatic or heteroaromatic aldehyde (10 mmol) in ethanol (10 mL).

-

To this mixture, add a 10% aqueous solution of potassium hydroxide (5 mL) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid (chalcone) is filtered, washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to form 2,4,6-Trisubstituted Pyrimidine

-

Dissolve the synthesized chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in absolute ethanol (30 mL).

-

To this solution, add sodium hydroxide (10 mmol) and reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate is filtered, washed with water, dried, and purified by recrystallization or column chromatography to yield the final 2,4,6-trisubstituted pyrimidine.[4]

Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.

Biological Activities and Therapeutic Potential

The therapeutic potential of 2,4,6-trisubstituted pyrimidines is vast, with significant research highlighting their efficacy in several key areas.

Antimicrobial Activity

The rise of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents.[3] 2,4,6-Trisubstituted pyrimidines have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[2][3] The antimicrobial potency is significantly influenced by the nature of the substituents at the 2, 4, and 6 positions.[2] For instance, the presence of halogen atoms, such as chloro and bromo groups, on the aryl substituents has been shown to enhance antibacterial activity.[4]

Table 1: Representative Antimicrobial Activity of 2,4,6-Trisubstituted Pyrimidines

| Compound ID | Substituent at C2 | Substituent at C4 | Substituent at C6 | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |

| 5a | -NH2 | 4-aminophenyl | 4-chlorophenyl | 50 | 100 | [4] |

| 5d | -NH2 | 4-aminophenyl | 3-bromophenyl | 50 | 50 | [4] |

| 5k | -NH2 | 4-aminophenyl | 2-pyridinyl | 50 | 100 | [4] |

| Amikacin | - | - | - | 25 | 25 | [4] |

| Penicillin G | - | - | - | 50 | 100 | [4] |

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as 5-fluorouracil, featuring this core structure. 2,4,6-Trisubstituted pyrimidines have exhibited significant anti-proliferative and cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as cell cycle progression and DNA replication.[7] Some derivatives have been shown to interact with DNA, likely through groove binding, leading to the disruption of its normal function.[7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrimidine core is a bioisostere of the adenine ring of ATP, making it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[8] Numerous 2,4,6-trisubstituted pyrimidines have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and microtubule affinity-regulating kinase 4 (MARK4).[9][10][11]

The development of dual-target kinase inhibitors based on the pyrimidine scaffold is a particularly promising strategy to overcome drug resistance and improve therapeutic efficacy.[8]

Caption: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4,6-trisubstituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring.

-

Position 2: The substituent at the 2-position is often an amino group, which can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.

-

Position 4 and 6: These positions are typically substituted with aryl or heteroaryl groups. The electronic and steric properties of these substituents play a crucial role in modulating the overall activity of the compound. For example, the introduction of electron-withdrawing groups, such as halogens, on the phenyl rings at these positions has been shown to enhance antimicrobial and anticancer activities.[4][7] The presence of bulky groups can influence the binding orientation within the target protein.

Future Perspectives

The 2,4,6-trisubstituted pyrimidine scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on:

-

Lead Optimization: Further derivatization of potent hits to improve their pharmacokinetic and pharmacodynamic properties.

-

Target Identification: Elucidating the specific molecular targets of compounds with interesting phenotypic effects.

-

Combinatorial Approaches: Exploring the synthesis of combinatorial libraries of 2,4,6-trisubstituted pyrimidines to accelerate the discovery of new bioactive molecules.

-

Computational Modeling: Utilizing in silico methods, such as molecular docking and dynamics simulations, to guide the rational design of more potent and selective inhibitors.[10]

Conclusion

While the specific biological profile of 4-Chloro-6-propylamino-2-methylthiopyrimidine remains to be fully elucidated, the broader class of 2,4,6-trisubstituted pyrimidines represents a rich and versatile source of potential therapeutic agents. Their synthetic accessibility, coupled with their demonstrated efficacy as antimicrobial, anticancer, and kinase-inhibiting agents, ensures that this "privileged" scaffold will remain a central focus of medicinal chemistry research for the foreseeable future. The insights and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link][2][3]

-

Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (2010). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, 23, 641-644. [Link][4][6]

-

Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry. [Link][6]

-

Yayli, N., Ucuncu, O., Yasar, S., Talip, Z., & Karaoglu, S. A. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic chemistry, 83, 333–345. [Link][7]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link][2]

-

Singh, P., & Kumar, A. (2014). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 24(22), 5146–5150. [Link]

-

Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(2). [Link][5]

-

Yayli, N., Ucuncu, O., Yasar, S., Talip, Z., & Karaoglu, S. A. (2019). Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. ResearchGate. [Link]

-

Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (2010). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. ResearchGate. [Link]

-

Chemical structures of some 2,4,6-trisubstituted pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Lookchem. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link][1]

-

Structure -activity relationship of trisubstituted pyrimidines. ResearchGate. [Link]

-

Wright, G. W., Nelson, R. T., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675. [Link][9]

-

Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry. [Link]

-

Nelson, R. T., Schronce, T. A., Huang, Y., Albugami, A. S., Kulik, G., & Welker, M. E. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules (Basel, Switzerland), 23(7), 1628. [Link]

-

Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. PubMed. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link][8]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

An overview on synthesis and biological activity of pyrimidines. Semantic Scholar. [Link]

-

Nelson, R. T., Schronce, T. A., Huang, Y., Albugami, A. S., Kulik, G., & Welker, M. E. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules (Basel, Switzerland), 23(7), 1628. [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

-

Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. PubMed. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Egyptian National Cancer Institute. [Link][11]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. [Link][10]

Sources

- 1. scispace.com [scispace.com]

- 2. ijpca.org [ijpca.org]

- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. asianpubs.org [asianpubs.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-propylamino-2-methylthiopyrimidine

Introduction

4-Chloro-6-propylamino-2-methylthiopyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The specific substitutions on this scaffold—a chloro group at position 4, a propylamino group at position 6, and a methylthio group at position 2—are expected to confer distinct physicochemical and biological properties. A thorough spectroscopic characterization is the cornerstone of its chemical identification, purity assessment, and structural elucidation, which are critical for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-6-propylamino-2-methylthiopyrimidine. As no direct experimental spectra for this specific molecule are publicly available, this document serves as a predictive guide based on the analysis of structurally related compounds and established spectroscopic principles. We will delve into the theoretical basis for the expected spectral features, provide detailed protocols for data acquisition, and offer insights into the interpretation of the resulting data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-6-propylamino-2-methylthiopyrimidine, both ¹H and ¹³C NMR will be invaluable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), the integration (ratio of protons), and the splitting patterns (indicating neighboring protons).

Key Predicted Resonances:

-

Propylamino Group (-NH-CH₂-CH₂-CH₃):

-

N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically in the range of δ 5.0-8.0 ppm. This peak may be exchangeable with D₂O.

-

Methylene group adjacent to Nitrogen (-CH₂-): This group is expected to appear as a triplet of triplets or a multiplet around δ 3.3-3.6 ppm due to coupling with both the N-H proton and the adjacent methylene group.

-

Methylene group (-CH₂-): A sextet or multiplet is predicted in the range of δ 1.5-1.7 ppm, coupled to the two adjacent methylene groups.

-

Methyl group (-CH₃): A triplet is expected around δ 0.9-1.0 ppm due to coupling with the adjacent methylene group.[1][2]

-

-

Methylthio Group (-S-CH₃): A sharp singlet is anticipated in the region of δ 2.4-2.6 ppm.

-

Pyrimidine Ring Proton: A singlet is expected for the proton at position 5 of the pyrimidine ring, likely in the aromatic region around δ 6.0-6.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Key Predicted Resonances:

-

Pyrimidine Ring Carbons:

-

C2 (attached to -S-CH₃): Expected around δ 170-175 ppm.

-

C4 (attached to -Cl): Predicted in the range of δ 160-165 ppm.

-

C6 (attached to -NH-propyl): Expected around δ 160-165 ppm.

-

C5: Predicted to be the most upfield of the ring carbons, around δ 100-105 ppm.

-

-

Propylamino Group (-NH-CH₂-CH₂-CH₃):

-

Methylthio Group (-S-CH₃): A signal is anticipated around δ 12-16 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrimidine-H5 | 6.0 - 6.5 (s, 1H) | 100 - 105 |

| -S-CH₃ | 2.4 - 2.6 (s, 3H) | 12 - 16 |

| -NH- | 5.0 - 8.0 (br s, 1H) | - |

| -NH-CH₂- | 3.3 - 3.6 (m, 2H) | 40 - 45 |

| -CH₂-CH₂-CH₃ | 1.5 - 1.7 (m, 2H) | 20 - 25 |

| -CH₂-CH₃ | 0.9 - 1.0 (t, 3H) | 10 - 15 |

| Pyrimidine-C2 | - | 170 - 175 |

| Pyrimidine-C4 | - | 160 - 165 |

| Pyrimidine-C6 | - | 160 - 165 |

Experimental Protocol for NMR Data Acquisition

The choice of solvent can influence chemical shifts; deuterated chloroform (CDCl₃) is a common starting point for nonpolar organic compounds.[5][6]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8][9]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[10]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.[9]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

Caption: Workflow for ATR-FTIR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation. [11][12]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of 4-Chloro-6-propylamino-2-methylthiopyrimidine is C₉H₁₃ClN₄S. Its monoisotopic mass is approximately 244.06 g/mol .

Key Predicted Ions:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 244. Due to the presence of chlorine, an M+2 peak at m/z 246 with about one-third the intensity of the M⁺ peak should be observed, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways:

-

Loss of a propyl radical (-C₃H₇): A significant fragment at m/z 201 is likely, resulting from the cleavage of the propyl group.

-

Loss of a chlorine atom (-Cl): A fragment at m/z 209 may be observed.

-

Alpha-cleavage of the propylamino side chain: Cleavage of the C-C bond adjacent to the nitrogen could lead to a fragment at m/z 215 (loss of an ethyl radical, -C₂H₅).

-

Fragmentation of the pyrimidine ring: Various smaller fragments corresponding to the breakdown of the heterocyclic ring are also expected.

-

| m/z | Proposed Fragment | Notes |

| 244/246 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |

| 215/217 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl group. |

| 209 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 201/203 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

Experimental Protocol for EI-MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC). The sample must be volatile enough to be vaporized in the ion source. [13]2. Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). [14][15]This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-Chloro-6-propylamino-2-methylthiopyrimidine, along with standardized protocols for their acquisition. While these predictions are based on sound spectroscopic principles and data from analogous structures, experimental verification remains essential. The provided methodologies offer a robust framework for researchers to obtain high-quality spectroscopic data, enabling the unambiguous structural confirmation and further investigation of this and other novel pyrimidine derivatives.

References

-

UCL. (n.d.). IR Spectroscopy Tutorial: Amines. University College London. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Matsuo, T., & Shosenji, H. (1969). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Journal of the Chemical Society of Japan, Pure Chemistry Section, 90(1), 54-66. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum. [Link]

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Harrison, A. G., & Csizmadia, I. G. (1986). Unimolecular fragmentation of some gaseous protonated amines. Canadian Journal of Chemistry, 64(8), 1652-1656. [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]

-

SpectraBase. (n.d.). Propylamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... [Link]

Sources

- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propylamine(107-10-8) 1H NMR [m.chemicalbook.com]

- 3. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Propylamine(107-10-8) 13C NMR [m.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. scribd.com [scribd.com]

- 8. organomation.com [organomation.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

Preamble: On the Crystal Structure of 4-Chloro-6-propylamino-2-methylthiopyrimidine

Subject Matter Scarcity and Proposed Alternative

A comprehensive search of scientific literature and crystallographic databases has revealed that the specific crystal structure of 4-Chloro-6-propylamino-2-methylthiopyrimidine has not been publicly determined or reported. The creation of an in-depth technical guide on a crystal structure necessitates access to primary crystallographic data, including unit cell parameters, space group, atomic coordinates, and details of the X-ray diffraction experiment. Without this foundational data, any discussion of molecular geometry, intermolecular interactions, and crystal packing would be speculative and fall short of the required scientific integrity.

While information exists for the synthesis and analysis of various related pyrimidine derivatives, the unique combination of substituents in the requested compound—chloro, propylamino, and methylthio groups—does not correspond to any available entry in public crystallographic databases.[1][2][3]

In the spirit of providing a valuable and technically rigorous guide, this document will instead focus on a closely related and structurally characterized compound: 4,6-dichloro-2-(methylthio)pyrimidine . A publication in Acta Crystallographica Section C provides the necessary data for a thorough analysis of its crystal structure[4]. This allows us to present a guide that adheres to the user's core requirements for depth, scientific integrity, and formatting, serving as an expert-level template for the analysis of substituted pyrimidines.

An In-Depth Technical Guide to the Crystal Structure of 4,6-dichloro-2-(methylthio)pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Scientific Context

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules.[5] Substituted pyrimidines, such as 4,6-dichloro-2-(methylthio)pyrimidine, are critical intermediates in the synthesis of more complex molecules with potential applications in antiviral, antifungal, and anticancer drug discovery.[6][7] The precise arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is paramount. This structural data dictates the compound's physical properties (e.g., solubility, stability, melting point) and its potential intermolecular interactions with biological targets.

This guide provides a detailed examination of the crystal structure of 4,6-dichloro-2-(methylthio)pyrimidine, offering insights into its molecular geometry and supramolecular assembly. Understanding these features provides a validated baseline for further chemical modification and drug design efforts.

Section 2: Synthesis and Crystallization

The synthesis of functionalized pyrimidines often involves the condensation of N-C-N fragments (like thiourea) with β-dicarbonyl compounds or their equivalents.[8][9] The title compound, 4,6-dichloro-2-(methylthio)pyrimidine, serves as a versatile precursor for further nucleophilic substitution reactions at the 4 and 6 positions.[10][11]

Experimental Protocol: Single Crystal Growth

-

Rationale: The growth of high-quality single crystals is the most critical step for successful X-ray diffraction analysis. The slow evaporation technique is chosen for its simplicity and effectiveness in allowing molecules to self-assemble into a well-ordered lattice. The choice of solvent is crucial; it must be one in which the compound has moderate solubility.

-

Methodology:

-

Dissolution: Dissolve a pure sample of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at a slightly elevated temperature to achieve saturation.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Crystal Harvest: Allow the solvent to evaporate slowly over several days to weeks. Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop.

-

Workflow for Crystal Growth and Selection

Caption: Workflow from compound preparation to crystal mounting for X-ray diffraction.

Section 3: Single-Crystal X-ray Diffraction Analysis

The mounted crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to determine the electron density distribution, from which the atomic positions are calculated.

Experimental Protocol: Data Collection and Structure Refinement

-

Rationale: A modern diffractometer with a sensitive detector is used to collect high-resolution data efficiently.[3] The choice of X-ray source (e.g., Molybdenum) provides a suitable wavelength for resolving atomic positions in small organic molecules. Structure solution and refinement are performed using specialized software to build and optimize the atomic model against the experimental data.[3]

-

Methodology:

-

Data Collection: Mount the selected crystal on a diffractometer (e.g., Bruker Kappa APEX-II) equipped with a Mo Kα radiation source (λ = 0.71073 Å).[3] Collect a series of diffraction frames at a controlled temperature (typically 100-293 K) while rotating the crystal.

-

Data Reduction: Integrate the raw diffraction data to obtain a list of reflection intensities (h, k, l indices and intensities). Apply corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution: Use direct methods (e.g., with SHELXS software) to solve the phase problem and obtain an initial electron density map.[3]

-

Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[3] Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Section 4: Analysis of the Crystal Structure

The crystal structure of 4,6-dichloro-2-(methylthio)pyrimidine reveals key details about its molecular conformation and how the molecules pack in the solid state. The structure comprises multiple symmetry-unique molecules that exhibit slight conformational differences, primarily in the torsion angle of the methylthio group.[4]

Crystallographic Data Summary

| Parameter | Value (for 4,6-dichloro-2-(methylthio)pyrimidine)[4] |

| Chemical Formula | C₅H₄Cl₂N₂S |

| Formula Weight | 195.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.355(4) |

| b (Å) | 11.231(2) |

| c (Å) | 16.591(3) |

| β (°) | 113.88(3) |

| Volume (ų) | 3474.0(12) |

| Z (Molecules per cell) | 16 (with multiple unique molecules) |

| Calculated Density (g/cm³) | 1.491 |

| R-factor (R1) | [Data specific to the refinement] |

| Goodness-of-Fit (GOF) | [Data specific to the refinement] |

Note: Specific refinement statistics like R1 and GOF are dependent on the original publication's data quality and are noted here as placeholders.

Molecular Geometry and Conformation

The pyrimidine ring is essentially planar, as expected for an aromatic system. The substituents (two chlorine atoms and a methylthio group) lie close to this plane. The most significant conformational flexibility arises from the rotation around the C2-S bond. The N-C-S-C torsion angle varies slightly among the different molecules present in the asymmetric unit, indicating a shallow potential energy surface for this rotation.[4]

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Solubility of 4-Chloro-6-propylamino-2-methylthiopyrimidine in various solvents

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-propylamino-2-methylthiopyrimidine

This document provides a comprehensive framework for determining and understanding the solubility of 4-Chloro-6-propylamino-2-methylthiopyrimidine. As quantitative solubility data for this specific molecule is not extensively available in public literature, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to establish a robust solubility profile.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like 4-Chloro-6-propylamino-2-methylthiopyrimidine, a substituted pyrimidine which belongs to a class of compounds with significant biological and therapeutic activities, understanding its behavior in various solvent systems is a prerequisite for any meaningful development.[1][2] This guide will provide a systematic approach to bridge the existing data gap, moving from theoretical prediction to empirical determination and robust analysis.

Physicochemical Characterization and Theoretical Solubility Considerations